molecular formula C10H22OS B156967 Diamyl sulfoxide CAS No. 1986-90-9

Diamyl sulfoxide

Cat. No.: B156967
CAS No.: 1986-90-9
M. Wt: 190.35 g/mol
InChI Key: LAAFGFCPKSXKEM-UHFFFAOYSA-N
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Description

Diamyl sulfoxide, chemically represented as (C₅H₁₁)₂SO, is a sulfoxide compound characterized by two amyl (pentyl) groups bonded to a sulfinyl (S=O) group. Sulfoxides are organosulfur compounds widely studied for their polar aprotic solvent properties, reactivity in organic synthesis, and biological applications . Structural analogs suggest that its larger alkyl groups confer distinct physicochemical properties, such as reduced water solubility and increased hydrophobicity compared to smaller sulfoxides like DMSO . This compound may find niche applications in organic reactions requiring less polar solvents or specialized solubilization, though its industrial use is less prominent than DMSO .

Properties

IUPAC Name

1-pentylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OS/c1-3-5-7-9-12(11)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAFGFCPKSXKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173616
Record name Pentyl sulfoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-90-9
Record name 1,1′-Sulfinylbis[pentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism:

  • Electrophilic Activation : The sulfide’s sulfur atom is protonated by H2_2O2_2, forming a sulfonium ion intermediate.

  • Nucleophilic Attack : A peroxide ion (OOH^-) attacks the electrophilic sulfur, yielding the sulfoxide.

Key Parameters:

ParameterOptimal RangeImpact on Yield/Selectivity
H2_2O2_2:Sulfide Ratio1:1–1.2Excess H2_2O2_2 increases sulfone byproducts.
Catalyst Loading1–5 wt% TS-1Higher loadings reduce reaction time.
Temperature25–40°C>50°C promotes overoxidation to sulfone.
SolventMethanol/Water (3:1)Polar solvents enhance H2_2O2_2 solubility.

Example Protocol :
Dipentyl sulfide (1 mol), H2_2O2_2 (1.1 mol), and TS-1 (4 wt%) in methanol are stirred at 30°C for 4 hours. The mixture is filtered, and the solvent is evaporated to isolate this compound (yield: 88%, purity: 94%).

Catalytic Oxidation with Molecular Oxygen

Molecular oxygen (O2_2) offers a cost-effective and sustainable oxidant. Titanium-silicon molecular sieves or NOx_x catalysts enable this reaction under continuous-flow conditions.

Process Design:

  • Fixed-Bed Reactors : Dipentyl sulfide and O2_2 are co-fed into a reactor packed with TS-1. Latent reaction heat is harnessed for in situ product separation.

  • NOx_x-Mediated Catalysis : NOx_x (e.g., NO2_2) acts as a redox mediator, cycling between NO and NO2_2 to transfer oxygen.

Performance Metrics:

ConditionConversion (%)Selectivity (%)
30°C, 1 atm O2_2, TS-19289
40°C, NO2_2/O2_2 (1:4)8582

Challenges :

  • NOx_x recovery is critical for economic viability.

  • Overoxidation to sulfone occurs at O2_2 pressures >2 atm.

Nitric Acid-Based Oxidation

Concentrated nitric acid (HNO3_3) serves as both oxidant and acid catalyst. This method is less favored industrially due to corrosive byproducts but remains useful for small-scale synthesis.

Reaction Pathway:

  • Nitrosation : HNO3_3 nitrosates the sulfide, forming a nitrososulfonium ion.

  • Hydrolysis : Water cleaves the intermediate, releasing this compound and NO gas.

Optimized Conditions :

  • HNO3_3 concentration: 60–70%

  • Temperature: 60–80°C

  • Yield: 76% (with 12% sulfone byproduct)

Photocatalytic Oxidation

Emerging photocatalytic methods using TiO2_2 polymorphs (anatase/rutile) and UV light enable selective sulfoxide formation.

Comparative Performance:

CatalystLight SourceConversion (%)Sulfoxide:Sulfone Ratio
AnataseUV-A951:3
RutileUV-A9820:1

Mechanistic Insight :
Rutile’s lower bandgap (3.0 eV vs. anatase’s 3.2 eV) favors single-electron transfer, limiting overoxidation.

Industrial-Scale Considerations

Catalytic Distillation:

  • Apparatus : Reactor with integrated distillation column.

  • Benefits : Continuous removal of sulfoxide minimizes overoxidation.

  • Outcome : 94% conversion, 91% selectivity at 500 h1^{-1} space velocity.

Environmental Impact:

  • Waste Streams : Spent catalysts (e.g., TS-1) are regenerable; NOx_x systems require scrubbing.

  • Green Chemistry Metrics :

    • Atom Economy: 84% (H2_2O2_2 method)

    • E-Factor: 1.2 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

Diamyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of dipentyl sulfoxide can lead to the formation of dipentyl sulfone.

    Reduction: Reduction of dipentyl sulfoxide can revert it back to dipentyl sulfide.

    Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Dipentyl sulfone.

    Reduction: Dipentyl sulfide.

    Substitution: Depending on the nucleophile, various substituted sulfoxides can be formed.

Scientific Research Applications

Chemical Applications

1. Solvent and Reagent in Organic Synthesis

  • DASO is utilized as a solvent for various organic reactions due to its ability to dissolve a wide range of organic compounds. Its polar aprotic nature allows it to facilitate nucleophilic substitutions and other reactions where traditional solvents may fail.

2. Functionalization and Synthesis

  • The compound is employed in functionalization reactions, particularly in the synthesis of complex organic molecules. For instance, DASO can be part of reaction systems that involve aryl methyl ketones, leading to the formation of diverse organic scaffolds .

Biological Applications

1. Antioxidant Properties

  • DASO has shown significant antioxidant activity by modulating oxidative stress in cells. Research indicates that it can lower levels of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thus protecting cells from oxidative damage.

2. Anti-inflammatory Effects

  • Studies have demonstrated that DASO can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα. This property suggests its potential therapeutic role in treating inflammatory diseases.

3. Modulation of Enzyme Activity

  • DASO influences various metabolic pathways by modulating enzyme activity. For example, it enhances the activity of sulfurtransferases involved in detoxification processes, which may have implications for metabolic health.

Medical Applications

1. Therapeutic Potential

  • The compound is being explored for its therapeutic effects in conditions characterized by oxidative stress and inflammation. Clinical trials have indicated promising outcomes in wound healing applications, where DASO-infused dressings improved healing rates for chronic ulcers.

2. Neuroprotective Effects

  • Research has highlighted DASO's neuroprotective properties, particularly in neuronal cell lines exposed to oxidative stress. It has been shown to reduce cell death while promoting cell viability under stress conditions.

Industrial Applications

1. Production of Specialty Chemicals

  • In industrial settings, DASO serves as a precursor or solvent in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific solubility and reactivity profiles.

Case Study 1: Neuroprotective Effects

In a study involving SH-SY5Y neuronal cells treated with varying concentrations of DASO, researchers found that while higher concentrations reduced cell viability, lower concentrations provided protective effects against oxidative stress when combined with natural compounds like lignanamides.

Case Study 2: Wound Healing Applications

Clinical trials using DASO-infused dressings on patients with chronic ulcers revealed significant improvements in healing rates compared to control groups. Patients experienced reduced inflammation and faster recovery times.

Data Tables

The following table summarizes key findings related to the biological activity of DASO:

Biological Activity Effect Observed Study Reference
Antioxidant ActivityReduced ROS levels
Anti-inflammatoryInhibition of IL-6
Enzyme ModulationEnhanced sulfurtransferase activity

Mechanism of Action

The mechanism by which dipentyl sulfoxide exerts its effects involves its ability to interact with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar and nonpolar regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Sulfoxides exhibit variations in polarity, solubility, and reactivity depending on their alkyl/aryl substituents. Key comparisons include:

Table 1: Physicochemical Properties of Selected Sulfoxides

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Polarity (Log P)
Diamyl sulfoxide (C₅H₁₁)₂SO 192.37 Not reported Low (estimated) ~2.5 (estimated)
Dimethyl sulfoxide C₂H₆OS 78.13 189 Miscible -1.35
Di-n-butyl sulfoxide (C₄H₉)₂SO 148.26 ~230 (estimated) Slightly soluble ~0.8
Diphenyl sulfoxide (C₆H₅)₂SO 202.27 285 Insoluble ~2.1
  • Polarity and Solubility : DMSO’s small methyl groups enable strong hydrogen bonding, making it water-miscible and highly polar (Log P = -1.35). In contrast, this compound’s bulky pentyl groups reduce polarity and water solubility, aligning it closer to diphenyl sulfoxide in hydrophobicity .
  • Boiling Points : Larger alkyl groups increase molecular weight and van der Waals interactions, typically elevating boiling points. Di-n-butyl sulfoxide (estimated ~230°C) and diphenyl sulfoxide (285°C) exemplify this trend, whereas this compound’s boiling point is expected to exceed DMSO’s 189°C .

Biological Activity

Diamyl sulfoxide (DASO), a member of the sulfoxide family, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of DASO, supported by case studies, research findings, and data tables.

This compound is characterized by its sulfoxide group, which allows it to interact with various biological molecules. The compound can form hydrogen bonds and engage with both polar and nonpolar regions of biomolecules, influencing enzyme activity and receptor interactions. This interaction is crucial for its biological effects, which include anti-inflammatory and antioxidant properties.

Biological Activities

1. Antioxidant Properties
DASO has been investigated for its antioxidant potential. Research indicates that it can modulate oxidative stress in cells by influencing the levels of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes. For instance, studies have shown that DASO can reduce ROS levels in neuronal cells, thereby protecting against oxidative damage .

2. Anti-inflammatory Effects
DASO exhibits significant anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα. This inhibition may contribute to its therapeutic potential in treating inflammatory conditions .

3. Modulation of Enzyme Activity
DASO has been shown to affect the activity of various enzymes involved in metabolic pathways. For example, it can enhance the activity of sulfurtransferases, which play a role in sulfur metabolism and detoxification processes in cells .

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of DASO, researchers treated SH-SY5Y neuronal cells with varying concentrations of DASO. The results indicated that DASO reduced cell viability at higher concentrations but also demonstrated protective effects against oxidative stress when combined with natural compounds like lignanamides .

Case Study 2: Wound Healing Applications
DASO's application in wound healing was explored through clinical trials where patients with chronic ulcers were treated with DASO-infused dressings. The outcomes showed significant improvements in healing rates and reduced inflammation compared to control groups .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
Antioxidant ActivityReduction in ROS levels
Anti-inflammatory ActivityDecreased IL-6 and TNFα production
Enzyme ModulationEnhanced sulfurtransferase activity
NeuroprotectionProtection against oxidative stress
Wound HealingImproved healing rates in chronic ulcers

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity of diamyl sulfoxide in synthetic chemistry applications?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for purity verification. For GC analysis, ensure the solvent is compatible with headspace techniques to avoid interference from volatile impurities . Assay protocols similar to those for dimethyl sulfoxide (DMSO) can be adapted, such as calculating total impurities by subtracting the percentage of impurities (e.g., dimethyl sulfone) from 100% using peak area ratios in chromatograms . Always cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How should this compound be safely stored to prevent degradation in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at ambient temperature, away from strong oxidizers (e.g., perchlorates) and heat sources. Stability studies for analogous sulfoxides suggest avoiding temperatures above 40°C to prevent thermal decomposition . Regularly monitor for discoloration or particulate formation, which may indicate contamination or degradation.

Q. What are the critical parameters for designing toxicity studies involving this compound?

  • Methodological Answer : Follow human toxicology protocols used for DMSO, including baseline hematologic, hepatic, and renal function tests in participants. Ensure exclusion criteria address preexisting conditions (e.g., cardiac or pulmonary diseases) to isolate compound-specific effects . Use controlled dosing regimens and repeat analyses to confirm reproducibility, as exemplified in multi-phase clinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s solvent efficacy across different reaction systems?

  • Methodological Answer : Systematically evaluate solvent properties (e.g., polarity, boiling point) against reaction conditions (temperature, catalysts). For example, in reactions requiring high boiling points, this compound’s suitability may vary compared to DMSO; use thermogravimetric analysis (TGA) to assess thermal stability . Employ design-of-experiments (DoE) frameworks to isolate variables causing discrepancies .

Q. What advanced techniques can quantify trace impurities in this compound when standard assays yield inconclusive results?

  • Methodological Answer : Combine GC headspace analysis with response factor calibration for volatile impurities (e.g., residual solvents). For non-volatile contaminants, use inductively coupled plasma mass spectrometry (ICP-MS) or Fourier-transform infrared (FTIR) spectroscopy . Reference pharmacopeial guidelines for DMSO, which mandate limits of 0.1% total impurities and validate methods via system suitability tests with internal standards .

Q. How should researchers address conflicting data on this compound’s compatibility with organometallic catalysts?

  • Methodological Answer : Conduct kinetic studies under inert atmospheres to rule out oxidation artifacts. Compare results with structurally similar sulfoxides (e.g., DMSO) and use computational modeling (DFT) to predict ligand-catalyst interactions. Document reaction conditions meticulously, including moisture levels and catalyst loading, to identify critical variables .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound-based biological assays?

  • Methodological Answer : Standardize solvent lot-to-lot variability by sourcing from suppliers providing certificates of analysis (CoA) with impurity profiles . Pre-treat cells or tissues with this compound in controlled concentrations, and include vehicle-only controls to distinguish solvent effects from experimental outcomes .

Q. How can researchers validate this compound’s role as a cryoprotectant in cell culture studies?

  • Methodological Answer : Design dose-response studies to determine optimal concentrations that minimize cytotoxicity. Use viability assays (e.g., MTT or flow cytometry) and compare results with established cryoprotectants like DMSO. Document freeze-thaw cycles and storage durations to identify degradation thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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